Methylcarbamylcholine chloride

描述

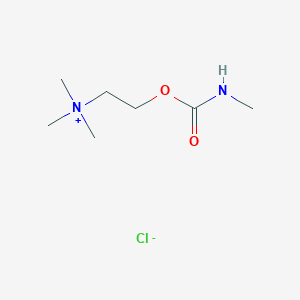

Methylcarbamylcholine chloride, also known as methylcarbachol, is a quaternary ammonium compound with the molecular formula (CH3)3N+CH2CH2OC(O)NHCH3 Cl-. It is a cholinergic agonist that mimics the action of acetylcholine, a neurotransmitter, by binding to and activating acetylcholine receptors. This compound is primarily used in scientific research to study the effects of cholinergic stimulation on various biological systems .

准备方法

Synthetic Routes and Reaction Conditions: Methylcarbamylcholine chloride can be synthesized through a multi-step process. The synthesis typically begins with the reaction of 2-chloroethanol with urea to form 2-chloroethyl carbamate. This intermediate is then quaternized by reacting with trimethylamine to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity. The final product is often purified through recrystallization or chromatography techniques .

化学反应分析

Types of Reactions: Methylcarbamylcholine chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloride ion can be substituted by other nucleophiles.

Hydrolysis: In aqueous solutions, it can hydrolyze to form methylcarbamylcholine and hydrochloric acid.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

Hydrolysis: Typically occurs under acidic or basic conditions.

Major Products:

Substitution Reactions: Products depend on the nucleophile used. For example, reaction with hydroxide ions yields methylcarbamylcholine hydroxide.

Hydrolysis: Yields methylcarbamylcholine and hydrochloric acid.

科学研究应用

Chemical Properties and Mechanism of Action

Methylcarbamylcholine chloride has the chemical formula and is classified as a quaternary ammonium compound. It mimics the action of acetylcholine, leading to stimulation of muscarinic receptors, which are pivotal in mediating parasympathetic nervous system responses. This characteristic makes MCC valuable in research related to neurotransmission and receptor pharmacology .

Pharmacological Applications

- Neuropharmacology : MCC is extensively used in neuropharmacological studies to investigate the effects of cholinergic stimulation on synaptic transmission and plasticity. Its ability to activate muscarinic receptors allows researchers to study cholinergic signaling pathways and their implications in neurodegenerative diseases such as Alzheimer's disease.

- Toxicology Studies : Due to its potent agonistic effects on muscarinic receptors, MCC serves as a model compound for assessing the toxicity of other cholinergic agents. It helps in understanding the dose-response relationships and potential side effects associated with cholinergic overstimulation.

- Drug Development : MCC is utilized in the development of new pharmacological agents targeting muscarinic receptors. By evaluating its effects, researchers can design more selective drugs that minimize side effects while maximizing therapeutic efficacy.

Environmental Applications

This compound also finds applications in environmental science, particularly in studies related to aquatic toxicity. Research indicates that quaternary ammonium compounds like MCC can have significant ecological impacts due to their persistence and potential toxicity to aquatic organisms .

Case Study: Aquatic Toxicity Assessment

A study evaluated the acute toxicity of various quaternary ammonium compounds, including MCC, on freshwater species such as Daphnia magna and Pimephales promelas. The results demonstrated that exposure to high concentrations of MCC led to significant mortality rates among these organisms, highlighting the need for careful management of such compounds in aquatic environments .

Table 1: Pharmacological Effects of this compound

| Effect Type | Observed Effects | Reference |

|---|---|---|

| Neurotransmission | Increased synaptic activity | |

| Toxicity | High mortality in aquatic organisms | |

| Drug Interaction | Modulation of drug efficacy |

Table 2: Environmental Impact Studies

作用机制

Methylcarbamylcholine chloride acts as an agonist of muscarinic and nicotinic acetylcholine receptors. By binding to these receptors, it mimics the action of acetylcholine, leading to various physiological effects such as muscle contraction, increased glandular secretion, and modulation of neuronal activity. The compound is more resistant to hydrolysis by acetylcholinesterase, resulting in a longer duration of action compared to acetylcholine .

相似化合物的比较

Carbamoylcholine (Carbachol): Another cholinergic agonist with similar structure and function.

Bethanechol: A cholinergic agonist used to treat urinary retention.

Methacholine: Used in diagnostic tests for asthma.

Uniqueness: Methylcarbamylcholine chloride is unique due to its specific binding affinity and resistance to acetylcholinesterase, making it a valuable tool in research settings. Its ability to selectively activate cholinergic receptors without rapid degradation allows for more prolonged and controlled studies .

生物活性

Methylcarbamylcholine chloride (MCC) is a synthetic compound that acts as a cholinergic agonist, primarily targeting nicotinic and muscarinic acetylcholine receptors. This article reviews the biological activity of MCC, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C₇H₁₉ClN₂O₂

- Molecular Weight : 182.65 g/mol

- CAS Number : 51-83-2

This compound functions by mimicking acetylcholine, binding to both nicotinic and muscarinic receptors. Its action is characterized by:

- Nicotinic Receptor Activation : MCC induces depolarization in neurons, leading to neurotransmitter release. Studies show that it can stimulate the release of neurotransmitters such as norepinephrine and dopamine from pre-loaded cells in the rat brain .

- Muscarinic Receptor Interaction : While it activates muscarinic receptors, its potency is significantly lower compared to other agonists like carbachol. It has been reported to be approximately 42 times less potent than carbachol in contracting the ileum .

Biological Activity and Pharmacological Effects

MCC has been shown to exhibit various biological activities:

- Neurotransmission Enhancement : Research indicates that MCC enhances spontaneous acetylcholine release in brain slices, which is crucial for synaptic transmission and modulation of neuronal excitability .

- Cardiovascular Effects : In vivo studies demonstrate that intravenous administration of MCC can cause transient increases in blood pressure, similar to nicotine, indicating its potential cardiovascular effects .

- Desensitization Effects : Prolonged exposure to MCC can lead to desensitization of nicotinic receptors, impacting its efficacy over time .

Case Studies and Research Findings

Several studies have highlighted the pharmacological significance of MCC:

- Study on Aging Effects : A study assessed how aging affects cholinergic autoreceptor function using MCC. It was found that while the ability of MCC to enhance acetylcholine release was only modestly altered with age, sensitivity to antagonists was significantly reduced in older rats .

- Nicotinic Receptor Binding : Research using radiolabeled MCC demonstrated selective binding to nicotinic receptors in rat brains, providing insights into its receptor-specific actions and potential therapeutic applications .

Comparative Biological Activity

To provide a clearer understanding of MCC's biological activity relative to other cholinergic agents, the following table summarizes key findings:

| Compound | Receptor Type | Potency (relative) | Notable Effects |

|---|---|---|---|

| Methylcarbamylcholine | Nicotinic | Moderate | Enhances neurotransmitter release |

| Carbachol | Muscarinic | High | Strong contraction of smooth muscle |

| N-Methyl-carbachol | Mixed | Low | Depolarizes sympathetic ganglia |

属性

IUPAC Name |

trimethyl-[2-(methylcarbamoyloxy)ethyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-8-7(10)11-6-5-9(2,3)4;/h5-6H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJDIXRPQHHJFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045789 | |

| Record name | Methylcarbamylcholine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14721-76-7 | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-[[(methylamino)carbonyl]oxy]-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14721-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline, chloride, methylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014721767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylcarbamylcholine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。